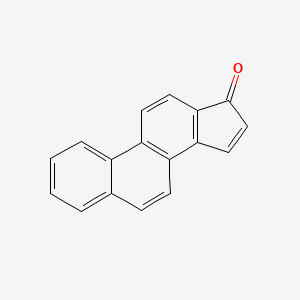















|
REACTION_CXSMILES
|
S([O-])([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])(=O)=O.[Na+].P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].O.[CH2:28]1[C:36]2C=CC3C4C(CC(=O)C=3[C:31]=2[C:30](=O)[C:29]1=O)=CC=CC=4.NCC(N)=O.C(N)C#N.NCC(O)=O>O.CO>[C:5]1(=[O:4])[C:9]2[CH:10]=[CH:11][C:12]3[C:30]4[C:16]([CH:15]=[CH:14][C:13]=3[C:8]=2[CH:7]=[CH:6]1)=[CH:31][CH:36]=[CH:28][CH:29]=4 |f:0.1,2.3.4.5,6.7|
|


|
Name
|
amines
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
|
Name
|
naphthindan-2,3,4-trione hydrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.C1C(C(C=2C3=C(C=CC12)C1=CC=CC=C1CC3=O)=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C#N)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC(=O)N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction column
|
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at 105° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The above components of the mixture were separated in the separation column 9
|
|
Type
|
CUSTOM
|
|
Details
|
were reacted in the reaction column 12 with the peri-naphthindan-2,3,4-trione hydrate of the mobile phase
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(C=CC=2C3=C(C=CC12)C1=CC=CC=C1C=C3)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |